![molecular formula C18H19BrO5 B14363789 6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol CAS No. 90382-31-3](/img/structure/B14363789.png)
6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of bromine and multiple methoxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol typically involves the bromination of a dimethoxyphenyl precursor followed by a series of substitution and coupling reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Wissenschaftliche Forschungsanwendungen
6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Its effects are mediated through the modulation of enzyme activity, receptor binding, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different biological activities.
2,5-Dimethoxy-4-bromoamphetamine: Another related compound with distinct pharmacological properties.
Uniqueness
6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol is unique due to its specific substitution pattern and the presence of both bromine and multiple methoxy groups
Eigenschaften
CAS-Nummer |
90382-31-3 |
|---|---|
Molekularformel |
C18H19BrO5 |
Molekulargewicht |
395.2 g/mol |
IUPAC-Name |
6-[2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C18H19BrO5/c1-21-14-8-7-11(17(20)18(14)24-4)5-6-12-9-15(22-2)16(23-3)10-13(12)19/h5-10,20H,1-4H3 |
InChI-Schlüssel |
SBHRJDUTLSAKBY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C=C2Br)OC)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


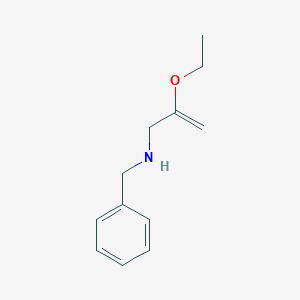
![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
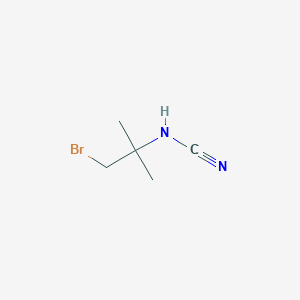
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
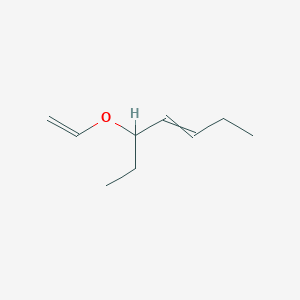
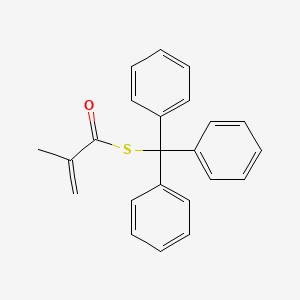

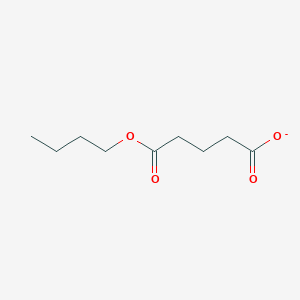
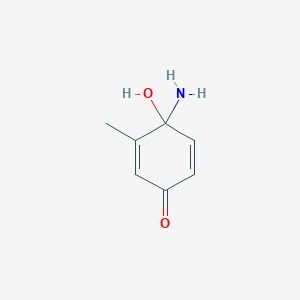
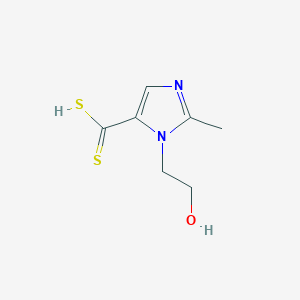

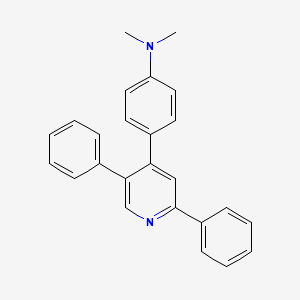

![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
